molecular formula C8H19ClN2O2 B1524793 (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride CAS No. 1269493-35-7

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

Cat. No. B1524793
M. Wt: 210.7 g/mol
InChI Key: NXKQBPNSELZLGM-RGMNGODLSA-N
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Description

“(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2567496-44-8 . It has a molecular weight of 168.62 . The IUPAC name for this compound is methyl (2-aminopropyl)carbamate hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of an appropriately substituted benzyl methyl ketone with the substituted phenoxy amine, followed by reduction of the resulting imino compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2.ClH/c1-4(6)3-7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” are not available, similar compounds such as amphetamines serve as a common structural template for hallucinogens and psychostimulants .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Production of Functionalised Carbamates

Guijarro, Ortiz, and Yus (1996) demonstrated the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate in generating functionalised carbamates. The reaction with lithium powder and various electrophiles in THF at −78°C leads to functionalised carbamates upon hydrolysis with water. This highlights another scientific application of derivatives of tert-butyl carbamate in synthetic organic chemistry (Guijarro, Ortiz, & Yus, 1996).

Protective Group in Synthesis

The tert-butyl carbamate moiety serves as an essential protective group in synthetic pathways. Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative, involving the use of tert-butyl carbamate as a protecting group. This enables selective deprotection and functional modification of the compound, proving the compound's significant role in complex molecule synthesis (Pak & Hesse, 1998).

Chemoselective Transformation

Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from common amino protecting groups, reacts with electrophiles to yield N-ester type compounds efficiently. This demonstrates the compound's utility in selective chemical transformations (Sakaitani & Ohfune, 1990).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

tert-butyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKQBPNSELZLGM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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